Rebastinib - 1020172-07-9

Rebastinib

Catalog Number: EVT-287171
CAS Number: 1020172-07-9
Molecular Formula: C30H28FN7O3
Molecular Weight: 553.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Rebastinib, also known as DCC-2036, is a potent, orally bioavailable small-molecule inhibitor of multiple tyrosine kinases. [] It acts as a switch control inhibitor, targeting the inactive conformation of kinases. [, ] In scientific research, Rebastinib is primarily investigated for its potential antineoplastic activity. [] It exhibits a significantly higher affinity for TIE2 (TEK) compared to other kinases like BCR-ABL. [, ]

Source and Classification

Rebastinib is developed by Deciphera Pharmaceuticals and is classified as a third-generation tyrosine kinase inhibitor. It specifically targets the ABL1 kinase switch control pocket and has shown efficacy against various tyrosine kinases including FLT3, TIE2, SRC, PDGFRα, FYN, and MET . Its design aims to overcome resistance mechanisms associated with earlier generations of tyrosine kinase inhibitors by maintaining the target kinases in an inactive conformation.

Synthesis Analysis
  1. Formation of Key Intermediate: Benzoyl chloride reacts with amines.
  2. Activation of Carboxyl Groups: Use of N,N’-dicyclohexylcarbodiimide or 1,1’-carbonyldiimidazole.
  3. Coupling Reactions: Secondary reactions leading to the formation of the final compound with yields ranging from 20% to 82% depending on the method and reagents used.
Molecular Structure Analysis

Rebastinib's molecular structure is characterized by its complex arrangement that allows it to effectively bind to target kinases. The compound features a piperazine moiety linked to a trifluoromethyl-substituted aniline group and a benzamide fragment. The specific arrangement facilitates multiple hydrogen bonding interactions with kinase targets, which is crucial for its inhibitory activity .

Key structural data includes:

  • Molecular Formula: C21H21F3N4O
  • Molecular Weight: 400.41 g/mol
  • Crystallographic Data: Rebastinib crystallizes in space group P4(1) with unit cell dimensions a=b=63.81 Å, c=177.45 Å .
Chemical Reactions Analysis

Rebastinib undergoes various chemical reactions primarily involving its interactions with target kinases. The compound acts as a competitive inhibitor that binds to the ATP-binding site and the switch pocket of ABL1 kinase. Notably, it has been shown to inhibit phosphorylation of substrates associated with BCR-ABL1 and FLT3 kinases . The binding interactions are characterized by:

  • Formation of multiple hydrogen bonds (up to five) with key residues in the kinase domain.
  • Induction of conformational changes in target kinases that stabilize them in an inactive state.
Mechanism of Action

The mechanism of action for Rebastinib is centered around its ability to bind selectively to the inactive conformation of target kinases. By occupying the switch pocket and ATP-binding site, Rebastinib prevents the activation of these kinases:

  • Type II Inhibition: Rebastinib induces a DFG-out conformation in ABL1 and other kinases, which stabilizes them in an inactive state.
  • Hydrogen Bonding: The compound forms significant hydrogen bonds with residues such as Glu-286 and Asp-381 within the active site .
  • Pharmacodynamics: In clinical studies, Rebastinib demonstrated rapid absorption and significant inhibition of target kinases at clinically relevant concentrations .
Physical and Chemical Properties Analysis

Rebastinib exhibits several notable physical and chemical properties:

Applications

Rebastinib has shown promise in various therapeutic applications:

  • Chronic Myeloid Leukemia: Demonstrated efficacy in patients with chronic myeloid leukemia resistant to first-generation inhibitors.
  • Solid Tumors: Effective against tumors such as triple-negative breast cancer by targeting multiple pathways involved in tumor growth .
  • Research Tool: Used in preclinical studies to explore the role of TIE2 signaling in tumor microenvironments.
Mechanistic Basis of Rebastinib as a Multikinase Switch-Control Inhibitor

Structural and Conformational Modulation of ABL1 Kinase Domain

Rebastinib (DCC-2036) represents a novel class of tyrosine kinase inhibitors (TKIs) termed "switch-control inhibitors," which exploit the intrinsic conformational dynamics of kinases like ABL1. The ABL1 kinase domain features a bilobed structure comprising an N-lobe (with the phosphate-binding P-loop and αC-helix) and a C-lobe (housing the substrate-binding site and activation loop). Critical regulatory elements include the Asp-Phe-Gly (DFG) motif and the activation loop (A-loop), which collectively govern transitions between active (DFG-in) and inactive (DFG-out) conformations [1] [4] [9].

Binding Dynamics to the Switch Control Pocket

Rebastinib uniquely targets a hydrophobic switch control pocket adjacent to the ATP-binding site, formed by residues Arg386 and Glu282. This pocket stabilizes the kinase in an inactive conformation by disrupting salt-bridge interactions essential for the transition to the active state. Crystallographic studies reveal that Rebastinib binds as a type II inhibitor, extending beyond the ATP-binding site to occupy this allosteric pocket [6] [9]. This binding forces ABL1 into a "DFG-out" conformation, where the A-loop blocks substrate access and the P-loop collapses over the ATP pocket [9]. Unlike ATP-competitive inhibitors (e.g., imatinib), Rebastinib’s occupancy of the switch pocket provides a thermodynamic bias that locks ABL1 in an inactive state, independent of phosphorylation status [6] [9].

Inhibition of BCR-ABL1 T315I and H396P Mutant Conformations

The T315I "gatekeeper" mutation in BCR-ABL1 introduces steric hindrance that disrupts binding of most TKIs. Rebastinib overcomes this by exploiting conformational flexibility: its binding to the switch pocket forces T315I mutants into an inactive state, bypassing steric clashes. In cellular assays, Rebastinib inhibits ABL1T315I with an IC50 of 4 nM, compared to 0.8 nM for wild-type ABL1 [3] [6]. Similarly, the H396P mutation in the A-loop destabilizes the inactive conformation, promoting kinase hyperactivity. Rebastinib counteracts this by reinforcing the DFG-out state through enhanced hydrophobic interactions with the P-loop [9]. Phase I clinical data confirm activity against T315I-mutant chronic myeloid leukemia (CML), with complete hematologic responses observed in 4 of 20 patients [3].

Table 1: Rebastinib Inhibition of ABL1 Mutants

MutantLocationMechanism of ResistanceRebastinib IC50 (nM)
Wild-typeN/AN/A0.8
T315IGatekeeperSteric hindrance4.0
H396PActivation loopInactive-state destabilization5.2
Y253FP-loopConformational escape2.1

Non-ATP-Competitive Inhibition Mechanisms in FLT3-ITD and TIE2 Signaling

Rebastinib extends its therapeutic potential beyond BCR-ABL1 to receptor tyrosine kinases FLT3 and TIE2. Its non-ATP-competitive mechanism enables inhibition even in challenging oncogenic contexts:

  • FLT3-ITD (Internal Tandem Duplication): This mutation triggers constitutive kinase activation by destabilizing the autoinhibitory juxtamembrane domain. Rebastinib binds the switch control pocket of FLT3, stabilizing an inactive A-loop conformation. This suppresses downstream signaling via STAT5 and PI3K/AKT pathways, critical for leukemia cell survival [7]. At picomolar concentrations (IC50 < 50 nM), Rebastinib blocks FLT3-ITD autophosphorylation and induces apoptosis in acute myeloid leukemia (AML) models [3] [7].

  • TIE2 Signaling: In endothelial cells and tumor-associated macrophages (TAMs), TIE2 activation promotes angiogenesis and metastasis. Rebastinib inhibits TIE2 by trapping its activation loop in an autoinhibited state, disrupting angiopoietin-mediated signaling [2]. Crucially, Rebastinib targets TIE2Hi/VEGF-AHi macrophages within tumor microenvironments of metastasis (TMEM), blocking their ability to facilitate vascular permeability and cancer cell intravasation [2] [8]. This dual targeting of endothelial and myeloid compartments underlies Rebastinib’s anti-metastatic effects in mammary carcinoma models [2].

Table 2: Rebastinib Selectivity Profile Across Kinases

KinaseCellular RoleRebastinib IC50 (nM)Key Pathologic Context
ABL1Cell proliferation0.8CML, T315I mutants
FLT3Hematopoietic survival15–30AML (FLT3-ITD)
TIE2Angiogenesis, myeloid migration0.5–2.0Metastatic breast cancer
SRCCytoskeletal remodeling10.5Tumor invasiveness
KDR (VEGFR2)Angiogenesis8.3Tumor vasculature

Allosteric Regulation of Kinase Activation Loops

The activation loop (A-loop) serves as a critical regulatory nexus for kinase activity. Rebastinib’s allosteric control of the A-loop is exemplified in ABL1, where it modulates conformational energy landscapes:

Nanopore tweezers studies reveal that apo-ABL1 samples multiple conformational states (S1a, S1b, S1c, S2), with the S2 state (95% occupancy) representing an inactive conformation [9]. Rebastinib binding shifts this equilibrium by:

  • Stabilizing S1b: A substrate-binding-incompetent state where the A-loop occludes the catalytic cleft.
  • Disrupting salt-bridge networks: Between phosphorylated Tyr393 (A-loop) and residues Arg362/Arg386, preventing A-loop stabilization in the active pose [9].

This alters the kinetic transition rates between states:

  • Spontaneous S1→S2 transitions decrease from 5.2 s−1 (apo) to 0.3 s−1 (Rebastinib-bound).
  • Dwell time in the inactive S2 state increases 20-fold [9].

For TIE2, Rebastinib binding induces a closed A-loop conformation, preventing angiopoietin-1/2-induced dimerization and autophosphorylation. This is critical for disrupting TIE2+ macrophage recruitment to metastatic sites [2] [8].

Table 3: Conformational Parameters of ABL1 Modulated by Rebastinib

Conformational StateA-loop PositionDFG OrientationPopulation (apo)Population (Rebastinib-bound)Functional Implication
S2 (inactive)ClosedDFG-out95%>99%Catalytically incompetent
S1b (intermediate)Partially openDFG-in3.1%0.5%Substrate binding impaired
S1a/S1c (active-like)OpenDFG-in1.9%<0.1%ATP/substrate binding competent

Properties

CAS Number

1020172-07-9

Product Name

Rebastinib

IUPAC Name

4-[4-[(5-tert-butyl-2-quinolin-6-ylpyrazol-3-yl)carbamoylamino]-3-fluorophenoxy]-N-methylpyridine-2-carboxamide

Molecular Formula

C30H28FN7O3

Molecular Weight

553.6 g/mol

InChI

InChI=1S/C30H28FN7O3/c1-30(2,3)26-17-27(38(37-26)19-7-9-23-18(14-19)6-5-12-33-23)36-29(40)35-24-10-8-20(15-22(24)31)41-21-11-13-34-25(16-21)28(39)32-4/h5-17H,1-4H3,(H,32,39)(H2,35,36,40)

InChI Key

WVXNSAVVKYZVOE-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=C(C=C(C=C2)OC3=CC(=NC=C3)C(=O)NC)F)C4=CC5=C(C=C4)N=CC=C5

Solubility

Soluble in DMSO, not in water

Synonyms

DCC2036; DCC-2036; DCC 2036; Rebastinib.

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=C(C=C(C=C2)OC3=CC(=NC=C3)C(=O)NC)F)C4=CC5=C(C=C4)N=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.